1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile chemical properties and significant biological activities
Vorbereitungsmethoden
The synthesis of 1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole typically involves the [3+2] cycloaddition reaction between azides and alkynes. The reaction conditions often include the use of copper catalysts to enhance the reaction rate and yield . Industrial production methods may involve continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst .
Analyse Chemischer Reaktionen
1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Its derivatives have been studied for their anticancer, antimicrobial, and antiviral activities.
Wirkmechanismus
The mechanism by which 1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole can be compared with other triazole derivatives such as:
1,2,4-Triazole: Known for its slightly more potent biological activities compared to 1,2,3-triazoles.
1,2,3-Triazole: Similar in structure but can have different substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H9N3 |
---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
1-(2-phenylethynyl)benzotriazole |
InChI |
InChI=1S/C14H9N3/c1-2-6-12(7-3-1)10-11-17-14-9-5-4-8-13(14)15-16-17/h1-9H |
InChI-Schlüssel |
HYRUCQORKVFELP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CN2C3=CC=CC=C3N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.